6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile
Overview
Description
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Synthesis Analysis
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This would involve a discussion of the compound’s reactivity, including common reactions it undergoes and the products of those reactions.Physical And Chemical Properties Analysis
This would include information on the compound’s physical state (solid, liquid, gas), melting and boiling points, solubility, and other relevant properties.Scientific Research Applications
Microwave-Assisted Synthesis and Receptor Antagonism
Research led by R. Mahesh, R. V. Perumal, and P. V. Pandi (2004) highlights the microwave-assisted synthesis of novel derivatives of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, demonstrating their potential as serotonin 5-HT3 receptor antagonists. This work emphasizes the chemical's role in synthesizing compounds that could modulate serotonin receptors, a key target for various neurological and gastrointestinal disorders (Mahesh, Perumal, & Pandi, 2004).
Heterocyclic Compound Synthesis
In the realm of heterocyclic chemistry, I. H. E. Azab and E. A. E. Rady (2012) explored the facile synthesis of polyfunctionally heterocyclic derivatives incorporating a 2-imino-2H-chromene moiety. Their work demonstrates the versatility of naphthyridine derivatives as intermediates in synthesizing complex heterocyclic structures with potential applications in materials science and pharmacology (Azab & Rady, 2012).
Antimicrobial Activity
G. Bhasker et al. (2018) assessed the antimicrobial activity of novel 1-[3-(1,8-naphthyridin-2-yl)phenyl]-3-arylurea derivatives, which stem from the core chemical structure of interest. This investigation adds to the understanding of how structural modifications of naphthyridine derivatives can lead to compounds with significant antibacterial effects, showing promise for the development of new antimicrobial agents (Bhasker, Satyanarayana, Latha, Laxminarayana, & Chary, 2018).
Synthesis of Fused Pyridine Derivatives
S. A. Al-Issa (2012) focused on synthesizing a new series of pyridine and fused pyridine derivatives, highlighting the chemical's utility in constructing complex organic molecules. This research underscores the potential applications of naphthyridine derivatives in organic synthesis, contributing to the development of new compounds with varied biological and chemical properties (Al-Issa, 2012).
Safety And Hazards
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Future Directions
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Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less common compound, some of this information may not be available. If you have a specific question about this compound or a related topic, feel free to ask! I’m here to help.
properties
IUPAC Name |
6-chloro-2-piperidin-1-yl-1,8-naphthyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4/c15-12-7-10-6-11(8-16)14(18-13(10)17-9-12)19-4-2-1-3-5-19/h6-7,9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXJTISLOQAGJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=NC=C(C=C3C=C2C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401183217 | |
Record name | 1,8-Naphthyridine-3-carbonitrile, 6-chloro-2-(1-piperidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401183217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile | |
CAS RN |
1335220-59-1 | |
Record name | 1,8-Naphthyridine-3-carbonitrile, 6-chloro-2-(1-piperidinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1335220-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,8-Naphthyridine-3-carbonitrile, 6-chloro-2-(1-piperidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401183217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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